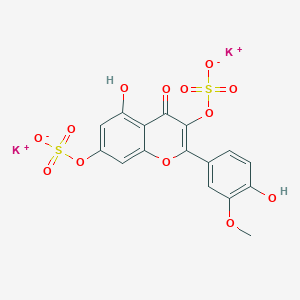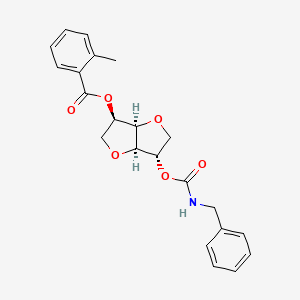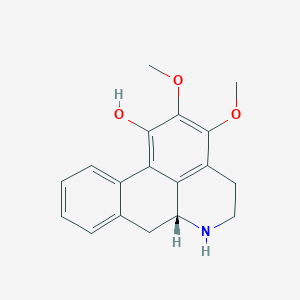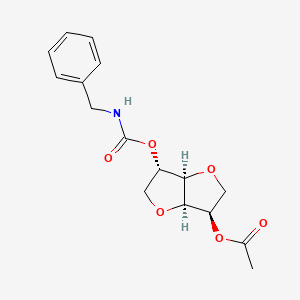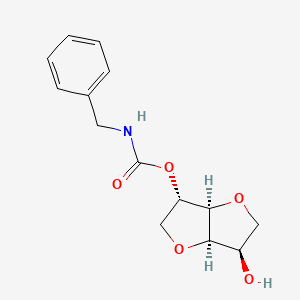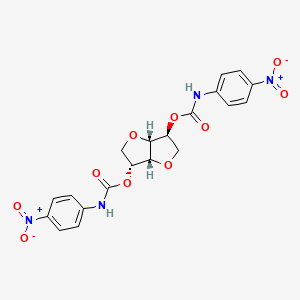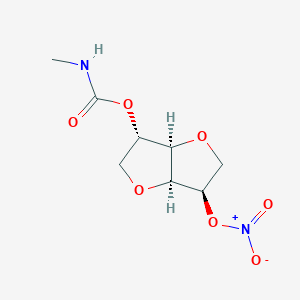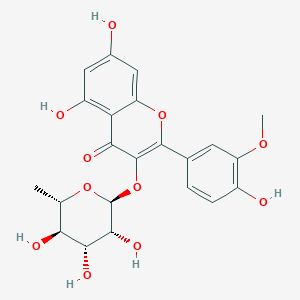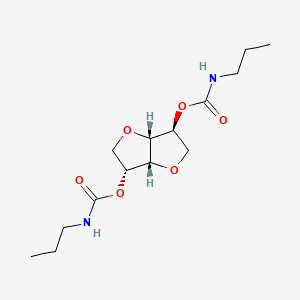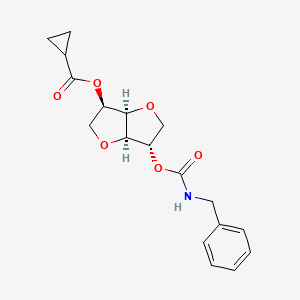![molecular formula C16H20NO2+ B10849545 (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one](/img/structure/B10849545.png)
(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one is a complex organic compound with a unique structure that combines elements of chromene and indolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chromene and indolizine precursors, which are then subjected to a series of reactions including cyclization, methylation, and hydrogenation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests that it could interact with various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it valuable for a range of industrial applications.
Mechanism of Action
The mechanism of action of (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 12H-1Benzopyrano[2,3-g]indolizin-12-one : A structurally related compound with similar properties.
- dl-Elaeocarpin : Another compound with a similar core structure but different functional groups.
- AT 494 : A compound with comparable biological activity.
Uniqueness
What sets (6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one apart from these similar compounds is its specific stereochemistry and the presence of the methyl group at the 11th position. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20NO2+ |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
(6aS,12aR,12bR)-11-methyl-2,3,4,5,6,6a,12a,12b-octahydro-1H-chromeno[2,3-g]indolizin-4-ium-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/p+1/t11-,13+,15-/m1/s1 |
InChI Key |
DXTYYNIKCKARPP-OSAQELSMSA-O |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@H]3CC[NH+]4CCC[C@@H]4[C@H]3C2=O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3CC[NH+]4CCCC4C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


